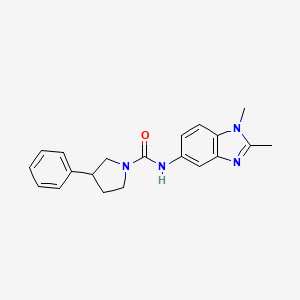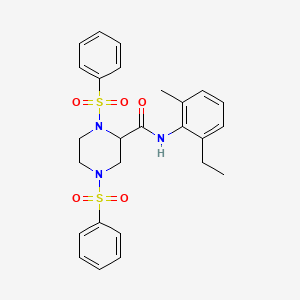![molecular formula C23H30N2O4S B4068048 N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4068048.png)
N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Übersicht
Beschreibung
N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a cycloheptyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of “N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” involves its ability to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that play a role in inflammation and cancer. By inhibiting NF-κB activity, this compound may reduce inflammation and inhibit tumor growth.
Zukünftige Richtungen
The future directions for “N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” could involve further studies to explore its potential therapeutic properties. From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenylethylsulfamoyl Intermediate: This step involves the reaction of phenylethylamine with sulfonyl chloride under basic conditions to form the phenylethylsulfamoyl intermediate.
Coupling with Phenoxyacetic Acid: The phenylethylsulfamoyl intermediate is then coupled with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or cycloheptyl groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Alkylated or aminated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
- N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
- N-cyclooctyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
Uniqueness
N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cyclooctyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18(19-9-5-4-6-10-19)25-30(27,28)22-15-13-21(14-16-22)29-17-23(26)24-20-11-7-2-3-8-12-20/h4-6,9-10,13-16,18,20,25H,2-3,7-8,11-12,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMLJSWVJEBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4067967.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B4067972.png)
![13-(4-methylphenyl)-8-(3-morpholin-4-ylpropylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B4067977.png)
![5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4067984.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide](/img/structure/B4068010.png)


![N-(2-chlorophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4068019.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4068038.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4068040.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione](/img/structure/B4068042.png)
![Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate](/img/structure/B4068060.png)
![1-{4-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}ethanone](/img/structure/B4068070.png)
![2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B4068076.png)
